

# fumonisin B2 and B4 levels in different food matrices

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## Compound Focus: Fumonisin B2

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## Fumonisin B2 Levels in Food Matrices

The table below summarizes the occurrence of FB2 in various food matrices as reported in recent scientific literature.

Food Matrix	Region / Country	FB2 Level (Range or Notes)	Co-occurring Fumonisin	Primary Producing Fungi	Reference
Maize / Corn	Italy, Malaysia, USA, South Africa, et al.	Commonly detected; often occurs with FB1	FB1, FB3, FB4, A1	<i>Fusarium verticillioides</i>	[1] [2]
Wheat Flour	Not Specified	Detected (acceptable recoveries with C18 SPE cleanup)	FB1	Not Specified	[1]
Rice	Malaysia, Africa, Asia	Detected	FB1, FB3	<i>F. fujikuroi</i> , <i>F. verticillioides</i>	[2]
Raisins	Not Specified	Detected (good recoveries with	FB1	Not Specified	[1]

Food Matrix	Region / Country	FB2 Level (Range or Notes)	Co-occurring Fumonisin	Primary Producing Fungi	Reference
		MultiSep 211)			
Dried Figs	Turkey, Italy	Detected	FB1, A series	<i>F. solani</i> , <i>F. proliferatum</i>	[1] [2]
Oats	Spain, Czech	Detected	FB1	<i>Fusarium</i> spp.	[2]
Grape Wine (Red)	Italy	Detected (produced by <i>A. niger</i> on grapes)	Not Specified	<i>Aspergillus niger</i>	[3] [2]
Raw Cow Milk	Portugal, Brazil	Detected (suggests carry-over from feed)	FB1	<i>Fusarium</i> spp.	[2]
Animal Feed	Ghana	Detected	FB1	<i>Fusarium</i> spp.	[2]

**Key Insight on Fumonisin B4:** While **fumonisin B4** is a known contaminant in maize and other crops, its natural concentration is noted to be **significantly lower** than that of FB1 and FB2 [4]. It is primarily produced by *Fusarium proliferatum* and *F. verticillioides*, and has also been detected in fungi like *Aspergillus niger* [4]. The lack of quantitative data in food matrices highlights a potential gap in current routine monitoring efforts.

## Experimental Protocols for Detection and Quantification

Reliable detection of fumonisins requires sophisticated analytical methods due to their low concentration in complex food matrices. Here are the core protocols from the search results:

### HPLC-FLD with Automated Online Derivatisation

This is a widely used and highly sensitive method for detecting FB1 and FB2 [1] [2].

- **Sample Preparation:** Samples (e.g., dried fruits, grains) require a cleanup step to remove interfering substances. **Immunoaffinity columns (e.g., FumoniStar)** were found to provide optimal recovery across most food matrices. **C18 and MultiSep 211 SPE cartridges** are also effective for specific matrices like wheat flour and dried fruits [1].
- **Derivatisation:** Fumonisin lacks native fluorescence, so a derivatization step is crucial. The optimized protocol uses **fully automated online pre-column derivatisation** with **o-phthalaldehyde (OPA)**. A "sandwich injection" protocol (derivatising agent + sample + derivatising agent) is used to enhance mixing efficiency and analytical response [1].
- **Chromatography:**
  - **Mobile Phase:** **Formic acid** is used instead of traditional potassium phosphate buffers to prevent salt precipitation and equipment damage [1].
  - **Column & Elution:** A reverse-phase column is used with a **gradient elution** program (increasing methanol concentration) to achieve baseline separation of FB1 and FB2 in under 20 minutes [1].
- **Detection:** Fluorescence detection provides high sensitivity, with limits of detection (LOD) as low as **0.012 µg mL<sup>-1</sup> for FB2** [1].

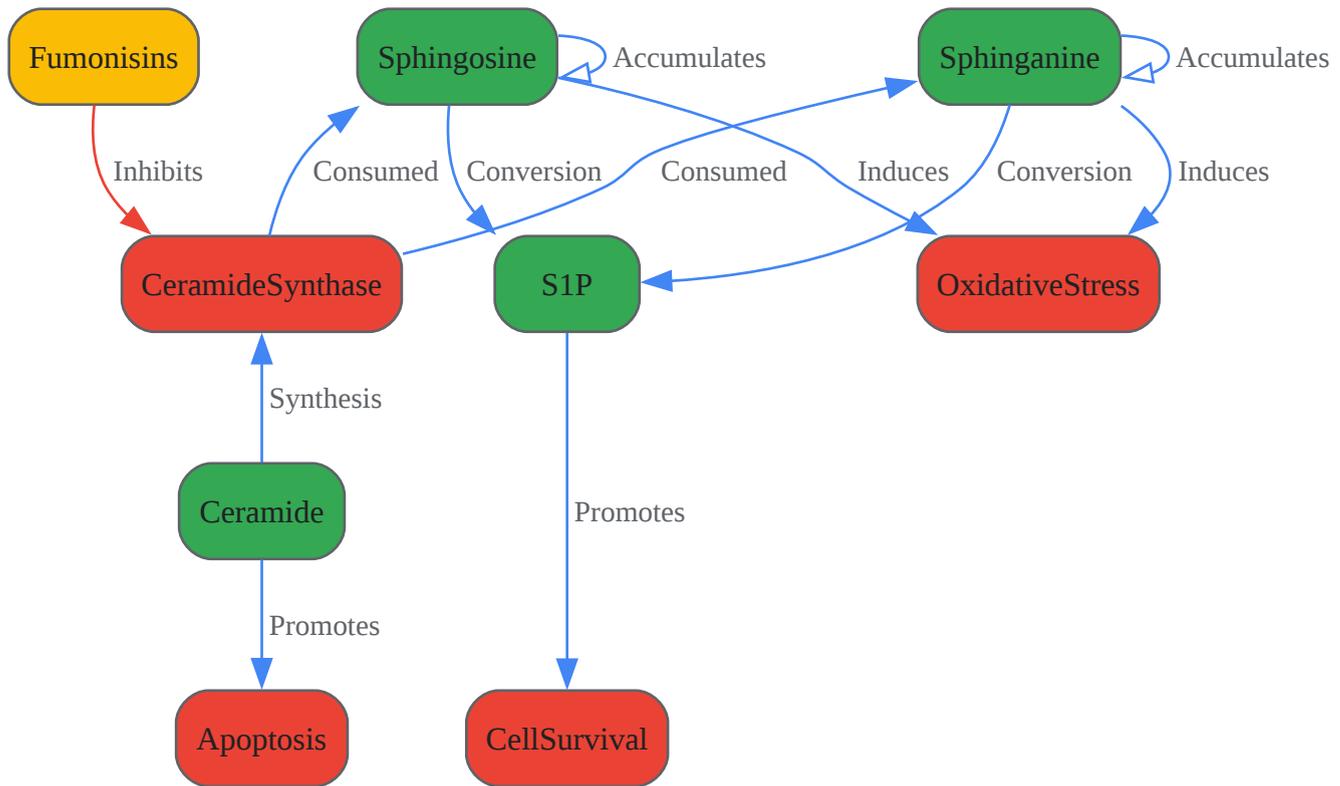
## LC-MS/MS for Fumonisin and Their Metabolites

Liquid chromatography coupled with tandem mass spectrometry is powerful for detecting multiple analogues and their metabolites simultaneously [5].

- **Extraction:** Homogenized samples are extracted with a solvent mixture of **acetonitrile/water/formic acid** [5].
- **Hydrolysis for Total Fumonisin:** To detect "masked" or matrix-bound fumonisin, an aliquot of the extract can be subjected to **alkaline hydrolysis** (e.g., 70°C water bath for 1 hour), which converts FB1, FB2, FB3 into their hydrolyzed forms (HFB1, HFB2, HFB3) [5].
- **Cleanup:** The hydrolyzed extract is purified using a **mixed-mode strong anionic exchange (MAX) solid-phase extraction (SPE) cartridge**. This step removes ionized impurities and improves sensitivity [5].
- **Chromatography & Detection:**
  - **Separation:** Performed on a **CORTECS C18 column** with a gradient of methanol and formic acid in water [5].
  - **Detection:** Mass spectrometry in **Multiple-Reaction Monitoring (MRM) mode** provides high specificity and allows for the quantification of FB1, FB2, FB3, HFB1, HFB2, and HFB3 [5].

## Toxicity and Signaling Pathways

Fumonisin's primary mechanism of toxicity is the disruption of sphingolipid metabolism. The following diagram illustrates the key signaling pathway involved.



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**Diagram Title:** Fumonisin Toxicity Pathway

### Pathway Explanation:

- **Key Inhibition:** Fumonisin (FB1, FB2, FB4) function by **inhibiting the enzyme ceramide synthase** [3]. This blockage is the central event triggering the toxicological cascade.
- **Sphingoid Base Accumulation:** The inhibition of ceramide synthase leads to a dangerous accumulation of the sphingoid base precursors, **sphinganine and sphingosine** [3].
- **Disrupted Balance:** This disruption alters the critical balance between pro-apoptotic **ceramide** and pro-survival **sphingosine-1-phosphate (S1P)** [3]. The shift towards S1P can promote uncontrolled cell survival and tumor development.
- **Downstream Effects:** The accumulated sphingoid bases can also induce **oxidative stress and cause DNA damage**, contributing to the carcinogenic and toxic effects associated with fumonisin, such as equine leukoencephalomalacia and porcine pulmonary edema [3] [2].

## Conclusions and Research Gaps

- **FB2 is a Common Contaminant:** The data confirms that **fumonisin B2** is a frequent co-contaminant with FB1 in a wide range of foods beyond maize, including wheat, rice, and dried fruits [1] [2].
- **Analytical Methods are Established:** Sensitive and reliable methods like **HPLC-FLD** and **LC-MS/MS** are available for the precise quantification of FB2 and other B-series fumonisins in complex food matrices [1] [5].
- **Major Data Gap for FB4:** A significant limitation in current knowledge is the **lack of quantitative data on FB4 levels in various foods**. While it is known to be a contaminant, its lower natural abundance likely means it is not always a primary target in routine monitoring, leading to this data gap [4].

For your research, focusing on FB1 and FB2 is currently more feasible due to the wealth of existing data. Including FB4 would likely require developing a targeted research project to generate original data on its occurrence and levels.

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